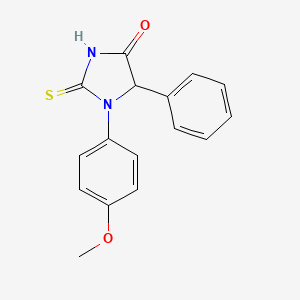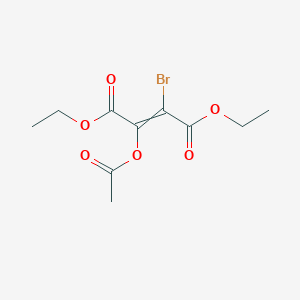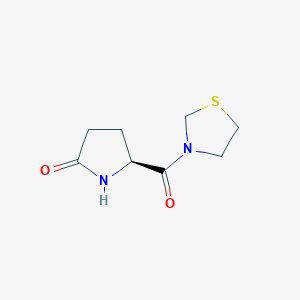
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that features a unique imidazolidinone core with a methoxyphenyl and phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde with phenyl isothiocyanate in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazolidinone ring can yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways Involved: Modulation of biochemical pathways related to its biological activity, such as inhibition of enzyme activity or receptor binding
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one
- 1-(4-Methoxyphenyl)-5-phenyl-2-thioxoimidazolidin-4-one
- 1-(4-Methoxyphenyl)-5-phenyl-2-oxoimidazolidin-4-one
Uniqueness
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
194204-34-7 |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S/c1-20-13-9-7-12(8-10-13)18-14(15(19)17-16(18)21)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,19,21) |
Clave InChI |
YTNVARQMKDDCMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(C(=O)NC2=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)



methanone](/img/structure/B12577317.png)

![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
